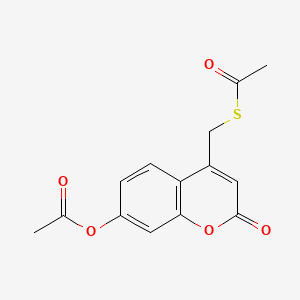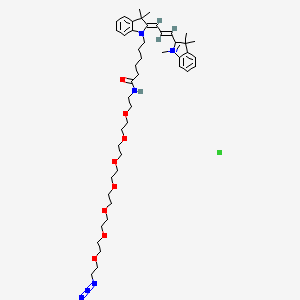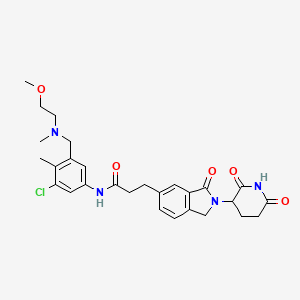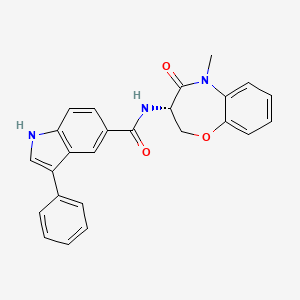
RIP1 kinase inhibitor 9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RIP1 kinase inhibitor 9 is a compound that targets receptor-interacting protein kinase 1 (RIPK1), a critical mediator of programmed necrosis, inflammation, and cell death. RIPK1 is involved in various pathological conditions, including stroke, myocardial infarction, systemic inflammatory response syndrome, Alzheimer’s disease, and cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of RIP1 kinase inhibitor 9 involves multiple steps, including the preparation of key intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a benzoxazepinone core, followed by functional group modifications to introduce specific substituents . Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for scalability, including the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
RIP1 kinase inhibitor 9 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions include various derivatives of the benzoxazepinone core, each with unique functional groups that enhance the compound’s biological activity .
Applications De Recherche Scientifique
RIP1 kinase inhibitor 9 has a wide range of scientific research applications, including:
Mécanisme D'action
RIP1 kinase inhibitor 9 exerts its effects by binding to the kinase domain of RIPK1, thereby inhibiting its activity. This prevents the phosphorylation of downstream targets involved in necroptosis and inflammation . The compound locks RIPK1 in an inactive conformation, blocking its ability to transmit pro-inflammatory and cell death signals .
Comparaison Avec Des Composés Similaires
Similar Compounds
Necrostatin-1: Another RIPK1 inhibitor that also targets the kinase domain but has different binding properties.
GNE684: A RIPK1 inhibitor investigated for its protective effects in transplant recipients.
Uniqueness
RIP1 kinase inhibitor 9 is unique due to its specific binding affinity and ability to inhibit RIPK1 with high potency. Its distinct chemical structure allows for selective targeting of RIPK1, making it a valuable tool in both research and therapeutic applications .
Propriétés
Formule moléculaire |
C25H21N3O3 |
|---|---|
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
N-[(3S)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]-3-phenyl-1H-indole-5-carboxamide |
InChI |
InChI=1S/C25H21N3O3/c1-28-22-9-5-6-10-23(22)31-15-21(25(28)30)27-24(29)17-11-12-20-18(13-17)19(14-26-20)16-7-3-2-4-8-16/h2-14,21,26H,15H2,1H3,(H,27,29)/t21-/m0/s1 |
Clé InChI |
YXUKPOXQACMKOS-NRFANRHFSA-N |
SMILES isomérique |
CN1C2=CC=CC=C2OC[C@@H](C1=O)NC(=O)C3=CC4=C(C=C3)NC=C4C5=CC=CC=C5 |
SMILES canonique |
CN1C2=CC=CC=C2OCC(C1=O)NC(=O)C3=CC4=C(C=C3)NC=C4C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


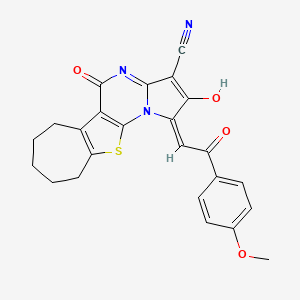


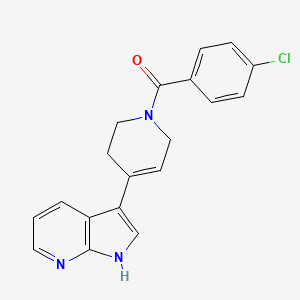
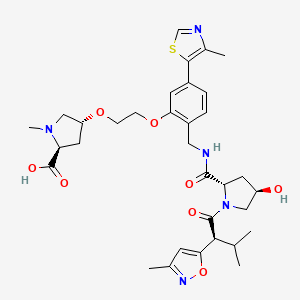
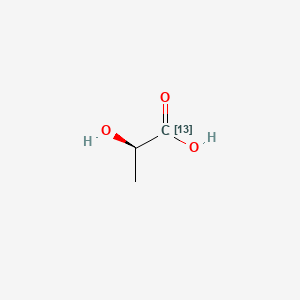
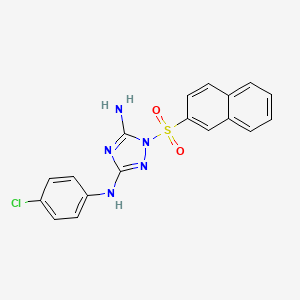

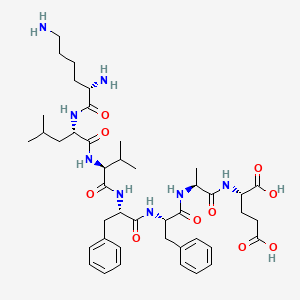
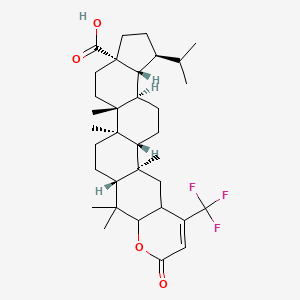
![8-[4-[4-(4-Bromophenyl)piperazin-1-yl]sulfonylphenyl]-1-propyl-3,7-dihydropurine-2,6-dione](/img/structure/B12380474.png)
